
rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid, also known as rac-CFPCA, is an organic compound used in a variety of scientific research applications. It is a cyclic, chiral molecule that is composed of one carbon atom, two hydrogen atoms, one chlorine atom, one fluorine atom, and two methyl groups. The compound has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
Rac-CFPCA has a variety of scientific research applications. It is used in biochemical and physiological studies as a chiral ligand for the binding of proteins and other molecules. It is also used in pharmacological studies to study the effects of drugs on the body. Additionally, it is used in laboratory experiments to study the effects of different compounds on the behavior of cells.
作用机制
Rac-CFPCA is an organic compound that binds to proteins and other molecules in the body. It binds to the proteins and molecules through a process known as chiral recognition. This process involves the recognition of the chiral center of the compound, which is the carbon atom with two methyl groups attached to it. Once the compound binds to the protein, it alters the protein's structure and function, which can lead to changes in the behavior of the cell.
Biochemical and Physiological Effects
Rac-CFPCA has a wide range of biochemical and physiological effects. It has been shown to alter the activity of enzymes, receptors, and transporters, as well as to modulate the expression of genes. Additionally, it has been shown to have an effect on the metabolism of nutrients, hormones, and other molecules. Furthermore, it has been shown to have an effect on the structure and function of the cell membrane, as well as the release of neurotransmitters.
实验室实验的优点和局限性
Rac-CFPCA has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it can be used in a variety of experiments and can be easily synthesized. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of different compounds on the body. On the other hand, it has several limitations. For example, it is not very stable and can degrade quickly when exposed to light or heat. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
The use of rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid in scientific research applications is likely to continue to increase in the future. One potential application is in the study of drug metabolism and pharmacokinetics. Additionally, it could be used to study the effects of different compounds on the behavior of cells. Furthermore, it could be used in the development of new drugs and therapies. Additionally, it could be used to study the effects of environmental pollutants on the body. Finally, it could be used to study the effects of different compounds on the immune system.
合成方法
The synthesis of rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid is a relatively simple process. It begins with the reaction of 2-chloro-4-fluorophenol with methylmagnesium bromide to form a Grignard reagent. The Grignard reagent is then reacted with ethyl acetoacetate to form rac-(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in anhydrous conditions.
属性
IUPAC Name |
(1R,2S)-2-(2-chloro-4-fluorophenyl)-2-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c1-11(5-8(11)10(14)15)7-3-2-6(13)4-9(7)12/h2-4,8H,5H2,1H3,(H,14,15)/t8-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJDWGSFGGSPG-GZMMTYOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]1C(=O)O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


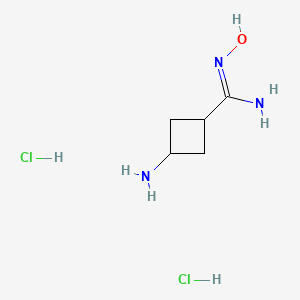
![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)
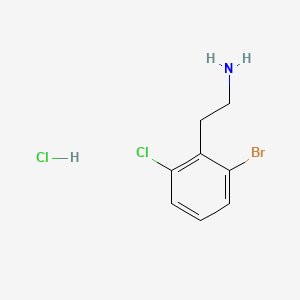
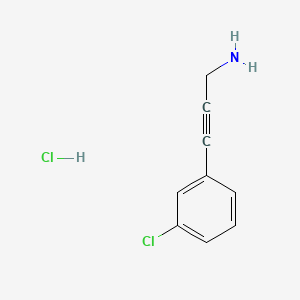
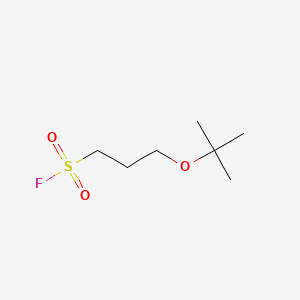
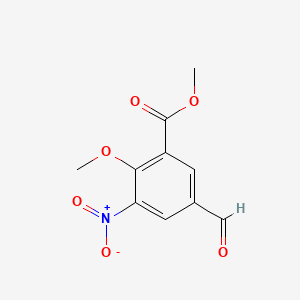
![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)

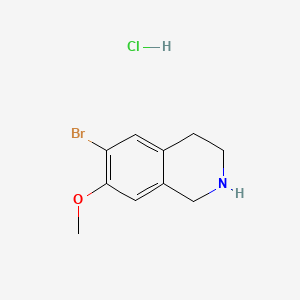
![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)
![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)